molecular formula C14H15N3O3 B5450711 4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid

Cat. No.: B5450711
M. Wt: 273.29 g/mol
InChI Key: RRCBROSMYDXXKB-UHFFFAOYSA-N
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Description

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid is a complex organic compound that belongs to the class of quinoxaline derivatives. This compound is characterized by the presence of a quinoxaline ring fused with a piperidine ring, and it has a hydroxyl group and a carboxylic acid group attached to its structure. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of 4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of quinoxaline derivatives with piperidine under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon, to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure the completion of the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form a dihydroquinoxaline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halogens or alkyl groups, using reagents like thionyl chloride or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a quinoxaline-2-carboxylic acid derivative.

Scientific Research Applications

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid has a wide range of scientific research applications due to its unique chemical structure and biological activities.

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antimicrobial and antiviral agent. The compound’s ability to inhibit the growth of certain bacteria and viruses makes it a promising candidate for the development of new antibiotics and antiviral drugs.

    Medicine: Research has shown that quinoxaline derivatives, including this compound, exhibit anti-inflammatory and anticancer properties. They are being investigated for their potential use in the treatment of various inflammatory diseases and cancers.

    Industry: The compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which leads to its biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and ultimately bacterial cell death. In cancer cells, the compound may interfere with signaling pathways that regulate cell proliferation and apoptosis, leading to the inhibition of tumor growth.

Comparison with Similar Compounds

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid can be compared with other quinoxaline derivatives, such as 2-hydroxyquinoxaline and 4-hydroxyquinoline. While these compounds share a similar quinoxaline core structure, they differ in the functional groups attached to the ring and their biological activities.

    2-hydroxyquinoxaline: This compound has a hydroxyl group at the 2-position of the quinoxaline ring and is known for its antimicrobial and antifungal properties.

    4-hydroxyquinoline: This compound has a hydroxyl group at the 4-position of the quinoline ring and exhibits antibacterial and antimalarial activities.

The uniqueness of this compound lies in its combination of a quinoxaline ring with a piperidine ring and the presence of both hydroxyl and carboxylic acid groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-1-quinoxalin-2-ylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-13(19)14(20)5-7-17(8-6-14)12-9-15-10-3-1-2-4-11(10)16-12/h1-4,9,20H,5-8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRCBROSMYDXXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)O)C2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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